Gp100 (25-33), human (TFA) is a peptide fragment derived from the human melanoma antigen gp100, consisting of nine amino acids (KVPRNQDWL). This compound is recognized by T cells and is specifically restricted by the H-2Db molecule, which plays a crucial role in immune response. Gp100 (25-33) is significant in immunological research, particularly in studies related to melanoma and T cell activation.
The peptide is synthesized from the gp100 protein, which is associated with melanoma, a type of skin cancer. The specific sequence corresponds to amino acids 25 to 33 of the gp100 protein, making it a relevant target for cancer immunotherapy.
Gp100 (25-33), human (TFA) is classified as an epitope peptide and falls under the category of immunogenic peptides used in cancer research and immunology. Its ability to activate CD8+ T cells enhances its importance in therapeutic applications.
Gp100 (25-33), human (TFA) is synthesized primarily using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
For industrial production, automated peptide synthesizers are often employed to enhance efficiency and consistency, followed by purification using high-performance liquid chromatography (HPLC) to ensure product purity.
The molecular structure of Gp100 (25-33), human (TFA) consists of a linear sequence of nine amino acids. The trifluoroacetic acid (TFA) component enhances solubility and stability during synthesis and storage.
The molecular formula can be represented as , with a molecular weight of approximately 1,045.2 g/mol. The specific arrangement of amino acids provides unique structural properties that facilitate its recognition by T cells.
Gp100 (25-33), human primarily undergoes peptide bond formation during synthesis. It can also participate in various chemical modifications:
Common reagents used include:
Gp100 (25-33), human exerts its effects by binding to H-2Db molecules on antigen-presenting cells. This complex is recognized by CD8+ T cell receptors, leading to T cell activation. Once activated, these T cells target and destroy melanoma cells expressing the gp100 antigen, thus playing a vital role in anti-tumor immunity .
Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight confirmation.
Gp100 (25-33), human has several key applications in scientific research:
This compound's unique properties make it essential for advancing research in cancer treatment and immunology.
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: